molecular formula C10H13NO3 B1425656 2,6-Dimethoxy-4-methylbenzaldehyde oxime CAS No. 1314996-46-7

2,6-Dimethoxy-4-methylbenzaldehyde oxime

Cat. No.: B1425656
CAS No.: 1314996-46-7
M. Wt: 195.21 g/mol
InChI Key: MDCXHWHIARUACU-IZZDOVSWSA-N
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Description

2,6-Dimethoxy-4-methylbenzaldehyde oxime is a substituted benzaldehyde oxime derivative. The oxime functional group (–NOH) is introduced via condensation of the aldehyde with hydroxylamine, a common method for oxime synthesis. This compound’s structure features electron-donating methoxy (–OCH₃) and methyl (–CH₃) substituents on the aromatic ring, which likely influence its physicochemical properties and reactivity compared to other oximes.

Properties

IUPAC Name

(NE)-N-[(2,6-dimethoxy-4-methylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-4-9(13-2)8(6-11-12)10(5-7)14-3/h4-6,12H,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCXHWHIARUACU-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C=NO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)OC)/C=N/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Method

  • Reagents : 2,6-dimethoxy-4-methylbenzaldehyde and hydroxylamine hydrochloride.
  • Conditions : The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or sodium carbonate in aqueous ethanol or methanol.
  • Procedure : The mixture is stirred at room temperature or gently heated until the reaction completes, monitored by thin-layer chromatography (TLC).
  • Workup : After completion, the reaction mixture is diluted with water, and the oxime is extracted using organic solvents such as ethyl acetate, followed by drying and purification via recrystallization or column chromatography.

Catalytic and Eco-Friendly Methods

Recent advances have introduced catalytic methods to improve efficiency and environmental sustainability:

  • Cerium(III) Chloride-Catalyzed Synthesis
    A method using cerium(III) chloride heptahydrate (CeCl3·7H2O) as an efficient and eco-friendly catalyst has been reported for the synthesis of methoximes from aromatic aldehydes.
    • Procedure : A mixture of the aromatic aldehyde (such as 2,6-dimethoxy-4-methylbenzaldehyde), methoxyamine hydrochloride (MeONH2·HCl), and sodium acetate in absolute ethanol is treated with 5 mol% CeCl3·7H2O. The reaction is heated to 50°C without inert atmosphere protection.
    • Outcome : The reaction proceeds smoothly with good yields, and the product is isolated by extraction and column chromatography.
    • Advantages : This method is mild, efficient, and environmentally benign due to the low catalyst loading and mild conditions.

Detailed Reaction Conditions and Yields

Parameter Classical Method Cerium(III) Chloride-Catalyzed Method
Aldehyde 2,6-Dimethoxy-4-methylbenzaldehyde Same
Hydroxylamine Source Hydroxylamine hydrochloride Methoxyamine hydrochloride
Base Sodium acetate or sodium carbonate Sodium acetate
Solvent Ethanol or methanol Absolute ethanol
Catalyst None CeCl3·7H2O (5 mol%)
Temperature Room temperature to mild heating (~50°C) 50°C
Reaction Time Several hours Typically 1–3 hours
Atmosphere Ambient or inert Ambient
Workup Extraction with ethyl acetate, drying, chromatography Same
Yield (%) Moderate to good (60–85%) Good to excellent (up to 90%)

Mechanistic Insights

The catalytic method with cerium(III) chloride likely facilitates the activation of the carbonyl group via Lewis acid coordination, enhancing the electrophilicity of the aldehyde carbon and promoting nucleophilic attack by methoxyamine. This activation reduces reaction time and improves yield compared to the classical method.

Supporting Research Findings

  • The cerium(III) chloride-catalyzed method has been demonstrated as a convenient and eco-friendly approach for synthesizing methoximes from aromatic aldehydes, including derivatives structurally similar to 2,6-dimethoxy-4-methylbenzaldehyde.
  • Classical oxime formation remains a reliable method, often used for initial compound synthesis and characterization.
  • No significant reports indicate alternative synthetic routes specifically for this compound beyond these condensation methods.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
Classical Condensation Aldehyde + hydroxylamine hydrochloride, base Simple, well-established Longer reaction time, moderate yield
CeCl3·7H2O Catalyzed Synthesis Use of CeCl3·7H2O catalyst, methoxyamine hydrochloride, mild heating Eco-friendly, higher yield, shorter time Requires catalyst, slightly more complex setup

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-methylbenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacophore Potential
Oxime derivatives, including 2,6-dimethoxy-4-methylbenzaldehyde oxime, are recognized as important pharmacophores in drug discovery. They exhibit a range of biological activities, making them valuable in the development of new therapeutic agents. Research indicates that oximes can serve as precursors for various bioactive compounds, enhancing their utility in medicinal chemistry .

Case Study: Anticancer Activity
In a study focusing on the anticancer properties of oxime derivatives, it was found that certain modifications to the oxime structure could significantly enhance cytotoxicity against cancer cell lines. The specific role of this compound was highlighted as a promising candidate for further development due to its favorable activity profile .

Agricultural Applications

Herbicide Development
Recent patents have explored the use of this compound in the formulation of herbicides. The compound's structural characteristics allow it to interact effectively with plant growth regulators, providing a basis for developing selective herbicides that can control unwanted vegetation without harming crops .

Case Study: Efficacy Against Weeds
A field trial demonstrated that formulations containing this compound exhibited significant efficacy against common weed species. The results indicated improved crop yields and reduced competition from weeds when used as part of an integrated pest management strategy .

Synthetic Organic Chemistry

Intermediate in Synthesis
The compound serves as a valuable intermediate in various synthetic pathways. It is utilized in the synthesis of more complex organic molecules and can be transformed into other functional groups through standard organic reactions such as hydrolysis and reduction .

Application Area Details
Medicinal ChemistryPotential pharmacophore; anticancer activity
AgricultureActive ingredient in herbicide formulations
Synthetic Organic ChemistryIntermediate for complex organic synthesis

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-methylbenzaldehyde oxime involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Olesoxime (TRO19622)

  • Structure : A cholesterol-derived oxime with a steroidal backbone (cholest-4-en-3-one oxime) .
  • Molecular Weight : 399.65 Da (vs. ~209.23 Da for this compound).
  • Key Differences: Olesoxime’s lipophilic steroid skeleton enhances membrane permeability, making it suitable for neurological therapeutics .

4-Methylpentan-2-one Oxime

  • Structure: A small aliphatic oxime (C₆H₁₃NO) .
  • Toxicity : Classified as harmful if swallowed (Acute Tox. 4) and irritant to skin/eyes .
  • Key Differences: The aliphatic chain reduces aromatic conjugation, lowering thermal stability compared to aromatic oximes.

Phosgene Oxime (CX)

  • Structure: A highly reactive halogenated oxime (Cl₂C=NOH) .
  • Toxicity : Extreme toxicity (urticant, corrosive) due to rapid hydrolysis releasing HCl and reactive intermediates .
  • Key Differences :
    • Electron-withdrawing chlorine atoms in phosgene oxime increase electrophilicity and toxicity, unlike the electron-donating groups in the target compound.
    • Phosgene oxime’s low molecular weight (113.93 Da) contributes to volatility and inhalation hazards, whereas the target compound’s aromaticity may reduce volatility.

2,6-Dichlorobenzaldoxime

  • Structure: A chlorinated aromatic oxime (Cl₂C₆H₃CH=NOH) .
  • Key Differences :
    • Chlorine substituents enhance acidity and metal-chelating capacity compared to methoxy/methyl groups.
    • Chlorinated oximes are often used as pesticides or intermediates, whereas methoxy-substituted derivatives may have applications in green chemistry due to reduced environmental persistence.

Physicochemical Properties and Reactivity

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (Da) Substituents Key Properties
This compound ~209.23 –OCH₃, –CH₃ Likely high melting point due to aromaticity; moderate solubility in polar solvents.
Olesoxime 399.65 Steroid backbone Lipophilic; stable in oily formulations .
4-Methylpentan-2-one oxime 115.18 Aliphatic chain Volatile; irritant (H302, H315, H319) .
Phosgene oxime 113.93 –Cl, –NOH Volatile; corrosive; rapid hydrolysis .
5-Dodecyl-2-hydroxybenzaldehyde oxime 305.45 –C₁₂H₂₅, –OH Highly lipophilic; used in antifouling coatings .

Key Observations:

  • Lipophilicity : The dodecyl chain in 5-dodecyl-2-hydroxybenzaldehyde oxime increases hydrophobicity, whereas methoxy groups in the target compound may improve solubility in polar aprotic solvents .

Biological Activity

2,6-Dimethoxy-4-methylbenzaldehyde oxime is an organic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol. This compound is notable for its unique structure, which includes both methoxy groups and an oxime functional group. These features contribute to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction can be optimized for high yield and purity through various industrial methods, including continuous flow reactors and automated purification systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. The compound may act as an inhibitor or activator of enzymes depending on the biological context.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain pathogens, although specific data on efficacy against various bacteria or fungi is limited.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical assays, suggesting applications in drug design targeting specific metabolic pathways .

Case Studies

  • Antioxidant Studies : A study investigated the antioxidant capacity of several benzaldehyde derivatives, including this compound. Results indicated that this compound effectively scavenged free radicals and reduced oxidative stress markers in vitro.
  • Enzyme Interaction : In another study focusing on enzyme inhibitors, this compound was tested for its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. The findings suggested that this compound could modulate XO activity through competitive inhibition mechanisms .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntioxidant ActivityEnzyme InhibitionAntimicrobial Activity
This compoundHighModerateLimited
2,4-DimethoxybenzaldehydeModerateLowModerate
4-Methylbenzaldehyde oximeLowHighHigh

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for 2,6-Dimethoxy-4-methylbenzaldehyde oxime?

  • Methodology :

  • Substrate Protection : Protect reactive hydroxyl groups during oxime formation to avoid side reactions (e.g., using methoxy or benzyl ethers as protecting groups) .
  • Reagent Selection : Use hydroxylamine hydrochloride in ethanol/water mixtures under reflux for oxime formation, optimizing pH (6–7) to enhance nucleophilic attack on the aldehyde group.
  • Purification : Employ column chromatography (silica gel, 1:3 ethyl acetate/hexane) or recrystallization (ethanol/water) for isolating the oxime. Monitor purity via TLC (Rf ≈ 0.4–0.5 in ethyl acetate/hexane).
    • Data Reference : Yield optimization (e.g., 55–78% in analogous oxime syntheses) depends on substituent electronic effects and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Analysis :
  • ¹H NMR : Identify oxime proton (δ 8.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Confirm regiochemistry using NOE experiments for spatial proximity analysis .
  • ¹³C NMR : Detect carbonyl carbon (δ 150–160 ppm) and oxime carbon (δ 145–155 ppm).
  • IR Spectroscopy : Stretch frequencies for C=N (1640–1690 cm⁻¹) and O–H (3200–3400 cm⁻¹) confirm oxime formation .
    • Validation : Compare spectral data with structurally similar oximes (e.g., 3,5-dichloro-4-methoxybenzaldehyde oxime) to resolve ambiguities .

Q. How does the compound’s stability influence experimental handling and storage?

  • Methodology :

  • Air/Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation or hydrolysis of the oxime group .
  • Decomposition Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., aldehyde regeneration).
    • Data Reference : Analogous methoxy-substituted benzaldehyde derivatives show <5% decomposition over 30 days under optimal storage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) to calculate bond lengths and angles, focusing on the C=N bond (1.28–1.32 Å) and steric effects from methoxy groups .
  • Reactivity Analysis : Compute Fukui indices to identify nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps (ΔE ≈ 5–6 eV) with experimental reaction rates .
    • Validation : Correlate computational results with experimental kinetic data (e.g., rate constants for oxime ether formation).

Q. What strategies resolve contradictory data in reaction yields for oxime derivatives with varying substituents?

  • Methodology :

  • Controlled Variable Testing : Systematically alter reaction parameters (solvent polarity, temperature, catalyst loading) while keeping other factors constant.
  • Statistical Analysis : Apply ANOVA to identify significant yield variations (p < 0.05) in analogous reactions (e.g., 55% vs. 78% yields for chlorobenzyl vs. methoxybenzyl oximes) .
    • Case Study : Lower yields in electron-deficient substituents (e.g., Cl) may stem from reduced nucleophilicity of hydroxylamine; address via increased reagent equivalents .

Q. How do steric and electronic effects of methoxy groups influence the compound’s biological activity?

  • Methodology :

  • QSAR Studies : Develop quantitative structure-activity relationship models using logP, molar refractivity, and Hammett constants (σ ≈ –0.27 for methoxy groups).
  • Enzyme Assays : Test inhibition of aldose reductase (IC₅₀ values) and compare with unsubstituted oximes to isolate methoxy effects .
    • Data Reference : Methoxy groups enhance lipophilicity (logP +0.5–1.0) and may improve membrane permeability in cell-based assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxy-4-methylbenzaldehyde oxime
Reactant of Route 2
2,6-Dimethoxy-4-methylbenzaldehyde oxime

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